

FAPI-4: A Technical Guide to a Promising Fibroblast Activation Protein Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibroblast Activation Protein (FAP) is a cell-surface serine protease that is overexpressed in the tumor microenvironment of a majority of epithelial cancers, making it a highly attractive target for both diagnostic imaging and targeted radionuclide therapy. **FAPI-4**, a quinoline-based small molecule inhibitor, has emerged as a leading theranostic ligand for FAP. When chelated with radionuclides such as Gallium-68 (⁶⁸Ga) or Fluorine-18 (¹⁸F), **FAPI-4** enables sensitive and specific imaging of FAP-positive tumors via Positron Emission Tomography (PET). This technical guide provides a comprehensive overview of the chemical structure, properties, and preclinical evaluation of **FAPI-4**, including its mechanism of action, binding characteristics, and relevant experimental protocols.

Chemical Structure and Properties

FAPI-4 is a potent inhibitor of Fibroblast Activation Protein (FAP).[1] Its structure incorporates a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator, which facilitates the stable coordination of various radiometals for imaging and therapeutic applications.

Chemical Structure:

• IUPAC Name: (S)-2,2',2"-(10-(2-(4-(3-((4-((2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamoyl)quinolin-6-yl)oxy)propyl)piperazin-1-yl)-2-oxoethyl)-1,4,7,10-



tetraazacyclododecane-1,4,7-triyl)triacetic acid[2]

Synonyms: FAPI-04, DOTA-fapi-04[3]

Physicochemical Properties:

Property	Value	References
Molecular Formula	C40H54F2N10O10	[1][4][5]
Molecular Weight	872.91 g/mol	[1][4][5]
CAS Number	2374782-02-0	[1][4]
Appearance	Powder	[6]
Solubility	DMSO: ≥ 60 mg/mL	[4]
Storage	Store at -20°C in a dry, sealed container, away from direct sunlight.	[3][4]
Stability	Stock solutions are unstable; it is recommended to prepare them fresh.	[6]

Synthesis of FAPI-4

The synthesis of the **FAPI-4** precursor involves a multi-step process. While a detailed, publicly available step-by-step protocol for the entire synthesis is not consolidated in a single source, the general approach involves the synthesis of key intermediates followed by their conjugation. The key fragments are the quinoline-4-carboxamide moiety, the 2-cyano-4,4-difluoropyrrolidine group, and the DOTA chelator connected via a linker. The final step typically involves the radiolabeling of the DOTA-**FAPI-4** precursor with a suitable radionuclide.

General Synthetic Strategy:

The synthesis generally proceeds through the coupling of a functionalized quinoline carboxylic acid with a protected amino acid derivative, which is then linked to the cyanopyrrolidine



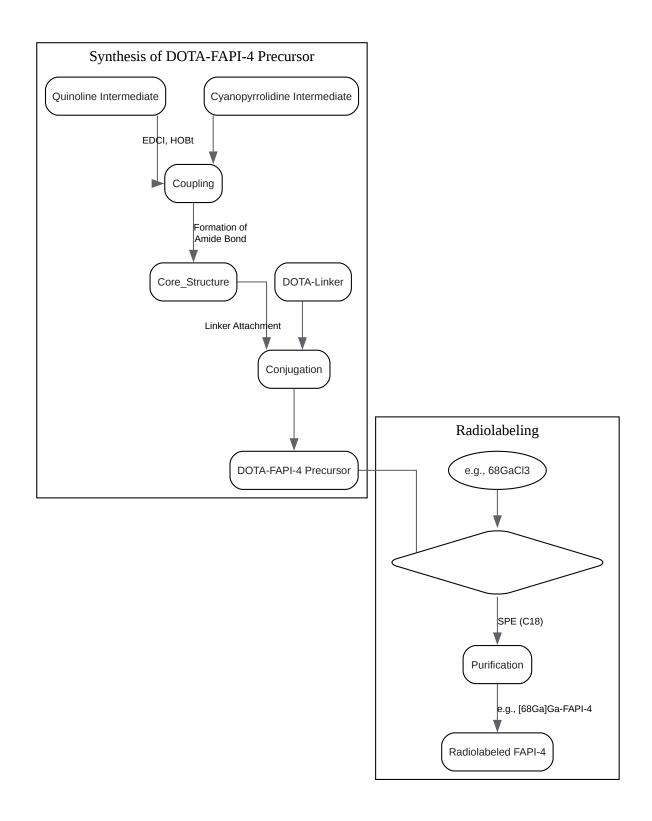




warhead. This core structure is subsequently conjugated to a linker attached to the DOTA chelator.

Below is a generalized workflow for the synthesis of radiolabeled FAPI-4.





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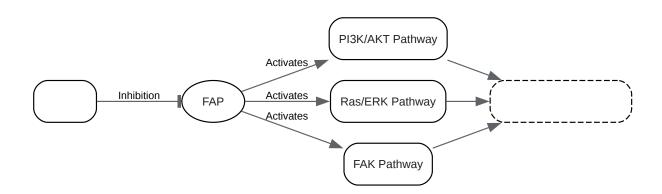
Generalized workflow for the synthesis and radiolabeling of FAPI-4.



Mechanism of Action and Signaling Pathways

FAPI-4 functions as a potent and selective inhibitor of Fibroblast Activation Protein. FAP is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activity. It is highly expressed on cancer-associated fibroblasts (CAFs), which are a major component of the tumor stroma and play a crucial role in tumor progression, invasion, and metastasis.

Upon binding to FAP, **FAPI-4** inhibits its enzymatic activity. This inhibition is thought to disrupt the signaling pathways that are promoted by FAP activity, thereby impeding tumor growth and metastasis. The downstream signaling pathways affected by FAP inhibition include the PI3K/AKT, Ras/ERK, and FAK pathways, which are critical for cell proliferation, migration, and invasion.[7]



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Signaling pathways affected by **FAPI-4** mediated FAP inhibition.

Experimental Data Binding Affinity and Specificity

FAPI-4 exhibits high binding affinity and specificity for FAP. The inhibitory potency is typically determined through competitive binding assays.



Compound	IC50 (FAP)	Reference
FAPI-04	32 nM	[1]
Ga-FAPI-04	1.03 ± 0.44 nM	[1]

In Vitro and In Vivo Studies

Numerous in vitro and in vivo studies have demonstrated the potential of radiolabeled **FAPI-4** for tumor imaging. These studies typically involve cell uptake assays, biodistribution studies in animal models, and PET/CT imaging.

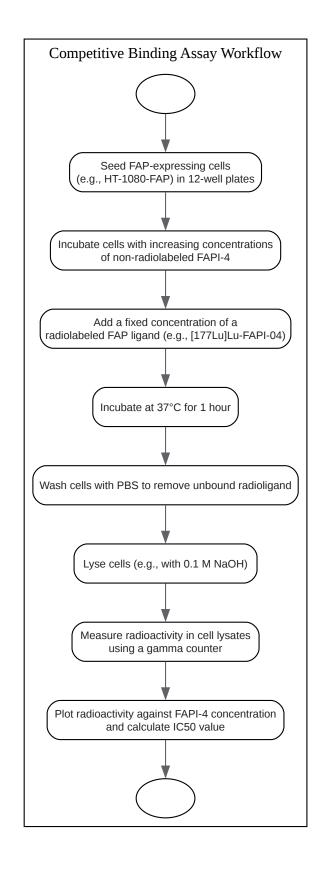
Key Findings from Preclinical Studies:

- High Tumor Uptake: Radiolabeled FAPI-4 shows rapid and high accumulation in FAPpositive tumors.[4]
- Favorable Pharmacokinetics: The tracer is cleared relatively quickly from non-target tissues, leading to high tumor-to-background ratios and excellent image contrast.[7]
- In Vivo Stability: Radiolabeled FAPI-4 demonstrates good stability in vivo.[8]

Experimental Protocols Competitive Binding Assay

This protocol is a generalized method for determining the half-maximal inhibitory concentration (IC_{50}) of **FAPI-4** against FAP.





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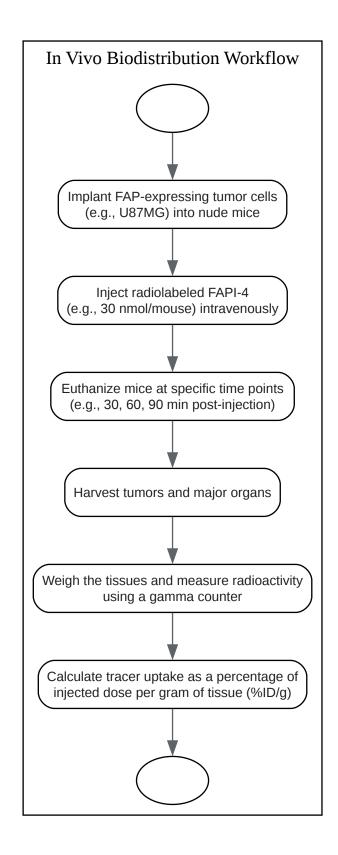
Experimental workflow for a competitive binding assay.



In Vivo Biodistribution Study

This protocol outlines a general procedure for assessing the biodistribution of radiolabeled **FAPI-4** in a tumor-bearing mouse model.





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Experimental workflow for an in vivo biodistribution study.



Clinical Significance and Future Directions

Radiolabeled **FAPI-4** has demonstrated significant promise in clinical settings for the diagnosis and staging of a wide range of cancers.[3] FAPI-PET/CT often shows higher tumor-to-background ratios compared to the standard-of-care, [18F]FDG-PET/CT, particularly in tumors with low glucose metabolism.[3] This has led to improved detection of primary tumors and metastatic lesions.

Ongoing research is focused on developing **FAPI-4** derivatives with improved tumor retention to enhance their therapeutic efficacy when labeled with therapeutic radionuclides (e.g., ¹⁷⁷Lu, ²²⁵Ac).[2] The development of FAPI-based radioligand therapy holds the potential for a paradigm shift in the treatment of FAP-positive malignancies.

Conclusion

FAPI-4 is a highly promising FAP-targeted ligand with significant potential for cancer theranostics. Its favorable chemical properties, high binding affinity, and excellent in vivo performance make it a valuable tool for both diagnostic imaging and the development of targeted radionuclide therapies. Further research and clinical trials are warranted to fully elucidate its clinical utility and to expand its applications in oncology.

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